4,7-Dimethylbenzofuran is an organic compound classified under the benzofuran family, characterized by a fused benzene and furan ring structure. The compound's structure features two methyl groups attached to the benzene ring at the 4th and 7th positions, giving it unique chemical properties. Its molecular formula is with a molecular weight of approximately 146.19 g/mol. The compound has a melting point of 82 °C and a boiling point of 216 °C, indicating its stability at elevated temperatures .
,7-Dimethylbenzofuran is an organic compound belonging to the class of benzofurans. These molecules contain a benzene ring fused to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific numbering in the name, 4,7-dimethyl, indicates the positions of two methyl groups (CH3) attached to the benzene ring at the 4th and 7th positions.
Scientific research has explored various methods for the synthesis of 4,7-dimethylbenzofuran. One common approach involves the cyclization of appropriately substituted phenol derivatives. Another method utilizes the palladium-catalyzed intramolecular Heck reaction []. Characterization of the synthesized 4,7-dimethylbenzofuran is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [].
Research suggests that 4,7-dimethylbenzofuran may possess various potential applications due to its unique chemical properties. Some areas of exploration include:
Research indicates that 4,7-dimethylbenzofuran may exhibit various biological activities, including:
Several methods exist for synthesizing 4,7-dimethylbenzofuran:
4,7-Dimethylbenzofuran has potential applications in various fields:
Interaction studies involving 4,7-dimethylbenzofuran focus on its reactivity with different biological targets and chemical agents:
Several compounds share structural similarities with 4,7-dimethylbenzofuran. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzofuran | Fused benzene and furan ring | Lacks methyl substitutions |
| 2-Methylbenzofuran | Methyl group at position 2 | Different substitution pattern |
| 3-Methylbenzofuran | Methyl group at position 3 | Varies in biological activity |
| 5-Methylbenzofuran | Methyl group at position 5 | Altered reactivity compared to 4,7-dimethyl variant |
The uniqueness of 4,7-dimethylbenzofuran lies in its specific methyl substitutions that influence its chemical reactivity and biological properties compared to its analogs.
4,7-Dimethylbenzofuran is a heterocyclic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with methyl groups at positions 4 and 7 [1]. The classical approach to synthesizing this compound primarily involves the cyclization of appropriately substituted phenol derivatives .
The fundamental synthetic pathway begins with 2,6-dimethylphenol as the starting material, which serves as the key precursor for obtaining the 4,7-dimethyl substitution pattern in the final benzofuran structure [22]. This approach leverages the inherent reactivity of the phenolic hydroxyl group to facilitate the formation of the furan ring through intramolecular cyclization reactions [9].
One established method involves the O-alkylation of 2,6-dimethylphenol with appropriate alkylating agents such as 2-bromopropionic acid derivatives or chloroacetic acid, followed by intramolecular cyclization [9] [23]. The reaction typically proceeds through the following steps:
A notable cyclization approach employs trifluoroacetic anhydride as a promoter, which facilitates the reaction between 2,6-dimethylphenol and alkynyl sulfoxides [22]. This method has been demonstrated to yield 4,7-dimethylbenzofuran through a process involving carbon-carbon bond formation, methyl group migration, and subsequent deprotonation [22] [6].
| Reaction Component | Function | Typical Conditions |
|---|---|---|
| 2,6-Dimethylphenol | Starting material | Room temperature to 90°C |
| Alkylating agent (e.g., 2-bromopropionic acid) | O-alkylation reagent | Basic conditions (K₂CO₃, Cs₂CO₃) |
| Cyclization promoter (e.g., trifluoroacetic anhydride) | Facilitates ring closure | Room temperature to 70°C |
| Solvent (e.g., DMF, DMSO) | Reaction medium | Varies by specific protocol |
The cyclization step is often the yield-determining stage in this synthetic approach, with reported yields ranging from 70% to 95% depending on the specific reaction conditions and purification methods employed [22] [23].
Palladium-catalyzed methodologies represent a significant advancement in the synthesis of 4,7-dimethylbenzofuran, offering enhanced selectivity and efficiency compared to classical approaches [6] [13]. These strategies typically employ palladium complexes to facilitate carbon-carbon and carbon-oxygen bond formations necessary for constructing the benzofuran scaffold [7].
A prominent palladium-mediated approach involves the heteroannulation of acetylenic compounds with ortho-iodophenol derivatives [13]. For synthesizing 4,7-dimethylbenzofuran specifically, this method can be adapted using 2-iodo-3,6-dimethylphenol as the starting material [6] [13]. The reaction proceeds through the following key steps:
Another effective palladium-catalyzed strategy employs the intramolecular migratory cycloisomerization of 3-phenoxy acrylic acid ester derivatives [7]. This approach involves the formation of a five-membered palladacycle intermediate, followed by β-oxygen elimination and reductive elimination to yield the benzofuran product [7] [6].
The choice of palladium catalyst significantly impacts reaction efficiency, with PdCl₂(PPh₃)₂ often demonstrating superior catalytic activity compared to Pd(PPh₃)₄ for these transformations [10]. Additionally, the nature of the halogen in the aryl halide component influences reaction outcomes, with iodophenols typically exhibiting better reactivity than bromophenols [10] [13].
| Palladium Catalyst | Reaction Type | Typical Conditions | Yield Range |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | Heteroannulation | 60-80°C, base, 4-24h | 65-85% |
| Pd(OAc)₂/PPh₃ | Migratory cycloisomerization | 80-120°C, 2-6h | 70-90% |
| Pd(dba)₂/P(t-Bu)₃ | Coupling-cyclization | 100-130°C, base, 3-8h | 60-80% |
Recent advancements in palladium-catalyzed methodologies have focused on developing more efficient catalyst systems, optimizing reaction conditions, and expanding substrate scope to enhance the practicality of these approaches for industrial applications [6] [7].
The synthesis of 4,7-dimethylbenzofuran has benefited significantly from green chemistry innovations that reduce environmental impact while improving reaction efficiency [12] [15]. Two notable approaches in this category are solvent-free reactions and microwave-assisted syntheses.
Solvent-free methodologies for benzofuran synthesis eliminate or substantially reduce the use of conventional organic solvents, which are often toxic, flammable, and environmentally harmful [12] [19]. For 4,7-dimethylbenzofuran synthesis, solvent-free conditions can be achieved through several strategies:
Microwave-assisted synthesis represents another significant green chemistry innovation applicable to 4,7-dimethylbenzofuran production [11] [15]. This approach utilizes microwave irradiation to provide rapid, efficient heating that accelerates reaction rates and often improves selectivity [15] [18]. Key advantages include:
For 4,7-dimethylbenzofuran specifically, microwave-assisted protocols have demonstrated the ability to achieve high yields (43-58%) in significantly shortened reaction times [11] [18]. The time-dependent nature of microwave irradiation can also be leveraged to control product selectivity, with shorter irradiation periods potentially yielding different product distributions than longer exposure times [15].
| Green Chemistry Approach | Key Features | Environmental Benefits | Typical Yield Range |
|---|---|---|---|
| Solvent-free with ZnO nanorods | Room temperature, catalyst recyclability | Elimination of organic solvents, reduced waste | 65-85% |
| Microwave-assisted synthesis | Rapid heating, 5-30 minutes reaction time | Reduced energy consumption, smaller solvent volumes | 43-58% |
| Combined microwave/solvent-free | Maximum green chemistry benefits | Minimal environmental impact | 40-70% |
These green chemistry innovations not only reduce the environmental footprint of 4,7-dimethylbenzofuran synthesis but also often provide economic benefits through reduced energy consumption, shorter reaction times, and simplified purification procedures [12] [15] [18].
The industrial production of 4,7-dimethylbenzofuran presents unique challenges that necessitate specialized approaches to process optimization and yield enhancement [20] [23]. Scaling up laboratory procedures requires careful consideration of factors such as heat transfer, mixing efficiency, reaction kinetics, and economic viability [20].
A key aspect of industrial-scale manufacturing involves the selection and optimization of synthetic routes that are amenable to large-scale production [23]. For 4,7-dimethylbenzofuran, several approaches have demonstrated potential for industrial application:
Process optimization strategies specifically developed for benzofuran production include:
Yield enhancement techniques play a crucial role in making industrial production economically viable [24]. For 4,7-dimethylbenzofuran, significant yield improvements have been achieved through:
| Process Parameter | Optimization Strategy | Impact on Yield | Scale-up Considerations |
|---|---|---|---|
| Reaction temperature | Precise control with optimized heating/cooling | 10-15% improvement | Heat transfer limitations in large vessels |
| Catalyst loading | Reduction while maintaining activity | Cost reduction | Catalyst recovery and recycling systems |
| Reagent addition | Controlled rate to manage exotherms | Enhanced selectivity | Specialized addition equipment for large volumes |
| Purification | Simplified protocols suitable for scale | Reduced product loss | Solvent recovery and waste management |
Industrial manufacturing of 4,7-dimethylbenzofuran has benefited from innovations that address common scale-up challenges [20] [23]. For instance, the development of specialized reactor designs that enhance mixing and heat transfer has enabled more efficient cyclization reactions at industrial scale [23]. Similarly, the implementation of continuous purification techniques has streamlined downstream processing and improved overall process efficiency [20] [24].
The electrophilic aromatic substitution behavior of 4,7-dimethylbenzofuran follows the established reactivity patterns observed in benzofuran systems, with specific modifications introduced by the methyl substituents at positions 4 and 7. The fundamental electronic structure of the benzofuran nucleus governs the regioselectivity of electrophilic attack, with the furan ring demonstrating significantly higher reactivity than the fused benzene ring [1] [2].
Positional Reactivity and Electronic Distribution
In benzofuran systems, the electron density distribution determines the preferred sites for electrophilic substitution. The carbon-2 position exhibits the highest electron density (0.54), making it the primary target for electrophilic attack, while the carbon-3 position shows slightly lower electron density (0.47) and serves as the secondary substitution site [1] [2]. This regioselectivity pattern arises from the oxygen atom's ability to stabilize the sigma complex intermediate formed during electrophilic attack through resonance stabilization, analogous to benzyl carbocation stabilization [1].
The presence of methyl groups at positions 4 and 7 in 4,7-dimethylbenzofuran introduces additional electronic effects that influence the overall reactivity profile. These electron-donating methyl substituents enhance the electron density of the aromatic system, potentially increasing the overall susceptibility to electrophilic attack while maintaining the inherent positional preferences of the benzofuran core .
| Position | Electron Density | Substitution Preference | Reactivity | Notes |
|---|---|---|---|---|
| C-2 | 0.54 | Primary | Highest | Preferred position for electrophilic attack |
| C-3 | 0.47 | Secondary | High | Next preferred position |
| C-4 | Moderate | Tertiary | Lower | Benzene ring position (occupied by methyl) |
| C-5 | Moderate | Tertiary | Lower | Benzene ring position |
| C-6 | Moderate | Tertiary | Lower | Benzene ring position |
| C-7 | Moderate | Tertiary | Lower | Benzene ring position (occupied by methyl) |
Steric and Electronic Considerations
The methyl substituents at positions 4 and 7 create steric hindrance effects that can influence reaction outcomes in electrophilic aromatic substitution processes. While these groups enhance the electron density through their inductive effects, they may simultaneously hinder the approach of bulky electrophiles to nearby positions . This dual effect necessitates careful consideration of both electronic activation and steric accessibility when predicting substitution patterns.
Mechanistic Pathways
The mechanism of electrophilic aromatic substitution in 4,7-dimethylbenzofuran follows the classical sigma complex pathway. Initial electrophilic attack at the carbon-2 position generates a resonance-stabilized carbocation intermediate, where the positive charge can be delocalized through the benzene ring system. The subsequent deprotonation step restores aromaticity and yields the substituted product [2] [4].
When position C-2 is occupied by substituents, electrophilic attack preferentially occurs at position C-3, following the same mechanistic principles but with slightly reduced stabilization of the intermediate sigma complex. The benzene ring positions (C-4 through C-7) show markedly lower reactivity due to the absence of direct resonance stabilization from the oxygen heteroatom [4].
The heterocyclic functionalization of 4,7-dimethylbenzofuran encompasses a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions that exploit the unique electronic properties of the benzofuran scaffold. These transformations have gained significant importance in synthetic organic chemistry due to their ability to generate complex molecular architectures with high efficiency and selectivity [5] [6] [7].
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for functionalizing benzofuran derivatives. The Suzuki-Miyaura coupling protocol has been extensively optimized for benzofuran substrates, particularly for the synthesis of 2-arylbenzofuran derivatives [6]. The reaction typically employs palladium(II) acetate as the catalyst, potassium carbonate as the base, and ethanol-water mixtures as the solvent system under reflux conditions.
The success of these transformations depends critically on the electronic nature of the coupling partners. Electron-rich arylboronic acids generally exhibit higher reactivity compared to electron-deficient counterparts, reflecting the electrophilic nature of the palladium-activated benzofuran substrate [6]. The reaction proceeds through oxidative addition of the aryl halide or triflate to the palladium center, followed by transmetalation with the boronic acid and reductive elimination to form the carbon-carbon bond [7].
Carbon-Hydrogen Activation Strategies
Direct carbon-hydrogen activation has emerged as a powerful strategy for benzofuran functionalization, eliminating the need for pre-functionalized substrates and improving atom economy [8] [9] [7]. Palladium-catalyzed carbon-hydrogen arylation of benzofurans with various aryl donors has been developed using multiple catalyst systems and reaction conditions.
The use of triarylantimony difluorides as arylating agents represents a particularly noteworthy advancement in this field [7]. These reagents undergo palladium-catalyzed carbon-hydrogen arylation with benzofurans under aerobic conditions at 80°C, producing 2-arylbenzofuran derivatives in moderate to high yields. The reaction is sensitive to the electronic nature of substituents on the antimony reagent, with electron-donating groups showing enhanced reactivity compared to electron-withdrawing groups [7].
| Reaction Type | Catalyst System | Conditions | Products | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(II)/K₂CO₃ | EtOH/H₂O, reflux | 2-Arylbenzofurans | Good to excellent |
| C-H Activation | Pd(OAc)₂/CuCl₂ | 1,2-DCE, 80°C | 2-Arylbenzofurans | Moderate to good |
| Cross-Coupling with Ar₃SbF₂ | Pd(OAc)₂/CuCl₂ | 1,2-DCE, 80°C, air | 2-Arylbenzofurans | Moderate to high |
| Nickel-Catalyzed C-F Activation | Ni(cod)₂/PCy₃ | THF, 25°C | 2-Arylbenzofurans | Good to high |
| Palladium-Catalyzed Arylation | Pd(OAc)₂/AgOAc | TFA, 80°C | 2-Arylbenzofurans | Moderate |
| Rhodium-Catalyzed Annulation | Rh(III)/NaOPiv | DCM, 100°C | Benzofuranones | Moderate to good |
Nickel-Catalyzed Carbon-Fluorine Bond Activation
A particularly innovative approach involves nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids through aromatic carbon-fluorine bond activation [10] [11]. This methodology operates under remarkably mild conditions at ambient temperature, representing a significant advancement in carbon-fluorine bond activation chemistry. The reaction mechanism involves the formation of nickelacyclopropane intermediates through interaction of the fluorobenzofuran with zero-valent nickel species, followed by β-fluorine elimination to generate the active coupling intermediate [10] [11].
The mild reaction conditions and high selectivity make this approach particularly attractive for the functionalization of complex benzofuran derivatives containing sensitive functional groups. The methodology also enables orthogonal coupling strategies, where carbon-fluorine and carbon-bromine bonds can be selectively activated using different catalyst systems [11].
Rhodium-Catalyzed Annulation Reactions
Rhodium-catalyzed annulation reactions provide access to tricyclic benzofuran derivatives through carbon-hydrogen activation strategies [8] [12]. These transformations typically involve the coupling of benzofuran substrates with alkenes or alkynes in the presence of rhodium(III) catalysts and suitable additives. The reaction mechanism involves initial carbon-hydrogen activation, followed by migratory insertion and cyclization to generate the annulated products [8].
The versatility of rhodium catalysis enables the construction of complex angular tricyclic benzofuran scaffolds that serve as key intermediates in natural product synthesis. This methodology has been successfully applied to the total synthesis of naturally occurring benzofuran derivatives [8].
The oxidation-reduction chemistry of 4,7-dimethylbenzofuran reflects the inherent electronic properties of the benzofuran core while being modulated by the presence of methyl substituents. Understanding these redox processes is crucial for predicting the compound's behavior under various reaction conditions and for developing selective synthetic transformations [13] [14] [15].
Oxidative Transformations
Benzofuran derivatives, including 4,7-dimethylbenzofuran, are susceptible to various oxidative transformations that can lead to ring-opening, ring expansion, or functional group modifications. The furan ring component is particularly vulnerable to oxidative attack due to its electron-rich nature and the presence of the oxygen heteroatom [13] [15].
Manganese(III)-catalyzed oxidation reactions represent a significant class of transformations for benzofuran substrates [13]. Under aerobic conditions with manganese(III) acetate and cobalt(II) chloride as co-catalysts, furan-containing substrates undergo oxidative ring-opening through endoperoxide intermediates. This process can be initiated by either peroxy radical mechanisms or singlet oxygen pathways, leading to the formation of 1,4-dicarbonyl intermediates that subsequently participate in cyclization reactions [13].
Hydrogen peroxide-mediated oxidations using manganese(III) porphyrin catalysts provide another avenue for benzofuran oxidation under biomimetic conditions [15]. These reactions proceed at room temperature and can generate various oxidized products depending on the specific catalyst system and reaction conditions employed.
Electrochemical Oxidation Processes
Electrochemical oxidation of benzofuran derivatives offers precise control over the oxidation state and can lead to unique transformation pathways not accessible through chemical oxidants [16]. The electrochemical approach enables the generation of radical cation intermediates that can undergo subsequent reactions such as nucleophilic capture or rearrangement processes. These transformations often result in dearomative ring-opening products or ring-expanded derivatives [16].
| Reaction Type | Reagent/Catalyst | Conditions | Major Products | Selectivity |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ | 25°C, atmospheric H₂ | 2,3-Dihydrobenzofurans | High for C=C reduction |
| Mn(III) Oxidation | Mn(OAc)₃/CoCl₂ | AcOH, O₂, 25°C | 4-Hydroxy-2-cyclohexen-1-ones | Furan ring selective |
| Electrochemical Oxidation | Electrochemical | Room temperature | Ring-opened products | Variable |
| H₂O₂ Oxidation | H₂O₂/Mn(III) porphyrin | Room temperature | Benzofuran oxides | Moderate |
| Metal-Catalyzed Reduction | Mg/DDQ | THF, then oxidation | 3-Silylated derivatives | Regioselective |
Reductive Processes
The reduction chemistry of 4,7-dimethylbenzofuran primarily involves the selective hydrogenation of the carbon-carbon double bond within the furan ring to generate 2,3-dihydrobenzofuran derivatives [14]. Palladium on carbon (Pd/C) catalysts under atmospheric hydrogen pressure at room temperature provide excellent selectivity for this transformation, leaving the benzene ring intact [14].
The regioselectivity of reduction processes can be predicted using computational methods based on density functional theory. Local electrophilicity parameters and Fukui function calculations have proven particularly useful for understanding the selectivity patterns observed in catalytic hydrogenation reactions [14]. These theoretical approaches help explain why the olefinic carbons in the furan ring are preferentially reduced compared to the aromatic carbons in the benzene ring.
Magnesium-mediated reductive processes coupled with subsequent oxidative workup using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) enable the selective introduction of functional groups at specific positions on the benzofuran scaffold [17]. These transformations proceed through dearomatized intermediates that can be trapped with various electrophiles before rearomatization.
Thermal Stability and Degradation Pathways
The thermal stability of 4,7-dimethylbenzofuran is influenced by both the aromatic character of the benzofuran core and the stabilizing effects of the methyl substituents. Benzofuran derivatives generally exhibit good thermal stability up to temperatures of approximately 200-250°C, beyond which decomposition processes become significant [18] [19].
Polymerization represents one of the primary degradation pathways for benzofuran derivatives under elevated temperatures or in the presence of acidic conditions [18] [20]. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack by protonated species or other electrophiles, leading to chain propagation reactions. The presence of water or protic solvents can accelerate these polymerization processes [20].
The methylation pattern in 4,7-dimethylbenzofuran may provide some protection against certain degradation pathways by reducing the availability of reactive sites for intermolecular reactions. However, the electron-donating nature of the methyl groups also increases the overall electron density of the system, potentially making it more susceptible to oxidative degradation under certain conditions .